AZD3514

Description

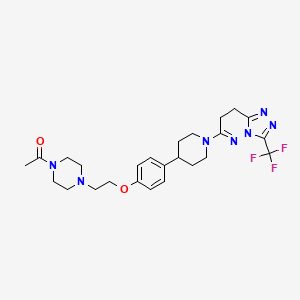

in Phase I clinical trial in patients with castrate-resistant prostate cancer (2/2013); structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEYDSHPKCSIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677133 | |

| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240299-33-5 | |

| Record name | AZD 3514 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240299-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-3514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240299335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1240299-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-3514 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127DSS8X7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD3514 in Castration-Resistant Prostate Cancer: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD3514 is a first-in-class, orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a novel, dual mechanism of action, functioning as both a competitive androgen receptor (AR) antagonist and a selective androgen receptor down-regulator (SARD). This dual activity allows this compound to not only block the androgen signaling pathway but also reduce the total cellular levels of the AR protein, a key driver of CRPC progression. Preclinical studies have demonstrated its ability to inhibit AR nuclear translocation, suppress the transcription of AR target genes, and ultimately inhibit the growth of prostate cancer cells, including those with AR mutations. Phase I clinical trials in patients with advanced CRPC have shown moderate anti-tumor activity, validating the SARD concept, although development was hindered by a challenging side-effect profile. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound.

Introduction to Androgen Receptor Signaling in CRPC

The androgen receptor (AR) is a ligand-activated transcription factor and a critical driver of prostate cancer cell growth and survival.[1][2] In the early stages of prostate cancer, androgen deprivation therapy (ADT) is the standard of care. However, the disease invariably progresses to a castration-resistant state (CRPC), where the cancer continues to grow despite castrate levels of androgens.[1][2] In CRPC, the AR signaling axis remains active through various mechanisms, including AR gene amplification, mutations that allow activation by other ligands, and the production of constitutively active AR splice variants.[1] Therefore, targeting the AR remains a key therapeutic strategy in CRPC.

This compound: A Dual-Acting Selective Androgen Receptor Down-Regulator (SARD)

This compound was developed to be a novel agent that not only antagonizes the AR but also promotes its degradation. This dual mechanism of action is designed to provide a more profound and sustained inhibition of AR signaling compared to traditional anti-androgens.

Mechanism of Action: A Dual Approach

The primary mechanism of action of this compound involves two distinct but complementary processes:

-

Androgen Receptor Antagonism: this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This direct competition with androgens like dihydrotestosterone (DHT) prevents the conformational changes required for AR activation and subsequent nuclear translocation. By inhibiting the nuclear localization of the AR, this compound effectively blocks the transcription of AR target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).

-

Androgen Receptor Down-regulation: A key differentiator of this compound is its ability to induce the down-regulation of the AR protein itself. This effect is observed in both the presence and absence of androgens and leads to a reduction in the total cellular pool of AR. The ability to degrade the AR protein offers a potential advantage in overcoming resistance mechanisms that involve AR overexpression.

The signaling pathway illustrating the dual mechanism of action of this compound is depicted below.

Caption: Dual mechanism of action of this compound in CRPC.

Preclinical Data

The anti-tumor activity and mechanism of action of this compound have been characterized in a series of in vitro and in vivo preclinical studies.

In Vitro Studies

This compound has demonstrated potent activity in prostate cancer cell lines, including those that are castration-resistant and harbor AR mutations.

-

Cell Growth Inhibition: this compound inhibits the proliferation of androgen-dependent (LNCaP) and castration-resistant (LAPC4) prostate cancer cell lines.

-

AR Down-regulation: Treatment of LNCaP cells with this compound resulted in a dose-dependent reduction in AR protein levels. A pIC50 of 5.75 for AR down-regulation in the absence of androgen has been reported.

-

Inhibition of AR Target Genes: this compound effectively suppresses the expression of PSA and TMPRSS2 mRNA in a dose-dependent manner in both LNCaP and LAPC4 cells.

-

Inhibition of AR Nuclear Translocation: Immunofluorescence studies have confirmed that this compound inhibits the androgen-induced translocation of the AR from the cytoplasm to the nucleus.

| In Vitro Activity of this compound | Result | Cell Lines | Reference |

| AR Down-regulation (pIC50) | 5.75 (in the absence of androgen) | LNCaP | |

| Cell Proliferation | Inhibition of DHT-driven growth | LNCaP, LAPC4 | |

| AR Target Gene Expression | Dose-dependent inhibition of PSA and TMPRSS2 mRNA | LNCaP, LAPC4 | |

| AR Nuclear Translocation | Inhibition of androgen-induced nuclear translocation | LNCaP, U2OS-AR |

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in rodent models of prostate cancer.

-

Androgen-Dependent Tumor Model: In the Dunning R3327H rat model, oral administration of this compound significantly inhibited tumor growth.

-

Castration-Resistant Tumor Model: In the HID28 mouse model of CRPC, a compound with a similar mechanism to this compound demonstrated anti-tumor activity.

| In Vivo Efficacy of this compound | Model | Dosing | Outcome | Reference |

| Tumor Growth Inhibition | Dunning R3327H rat | 50 mg/kg, oral, daily | Significant tumor growth inhibition | |

| Anti-tumor Activity | HID28 mouse (CRPC model) | Not specified | Demonstrated anti-tumor activity |

Clinical Data

This compound has been evaluated in two parallel Phase I first-in-human studies in patients with castration-resistant prostate cancer.

Pharmacokinetics

This compound is orally bioavailable. Pharmacokinetic analyses from the Phase I trials revealed that twice-daily (BID) dosing was required to achieve target exposures.

| Pharmacokinetic Parameters of this compound in CRPC Patients (1000 mg BID) | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~1-3 hours | |

| Dosing Regimen | Once daily (QD) and twice daily (BID) explored |

Clinical Efficacy and Safety

The Phase I studies demonstrated that this compound has moderate anti-tumor activity in a heavily pre-treated CRPC patient population.

-

PSA Declines: PSA declines of ≥50% were observed in 13% (9 out of 70) of patients across the two studies.

-

Objective Responses: Objective soft tissue responses according to RECIST 1.1 criteria were seen in 17% (4 out of 24) of patients in one of the studies.

-

Adverse Events: The most frequently reported drug-related adverse events were nausea and vomiting. At a dose of 2000 mg BID, these toxicities were considered non-tolerable.

| Clinical Efficacy of this compound in CRPC Patients | Result | Reference |

| ≥50% PSA Decline | 13% of patients (9/70) | |

| Objective Soft Tissue Response (RECIST 1.1) | 17% of patients (4/24) in Study 1 | |

| Durable Disease Stabilizations | Observed |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These represent standard laboratory procedures and may have been adapted in the original studies.

Western Blotting for AR Down-regulation

This protocol describes the detection and quantification of androgen receptor protein levels in cell lysates following treatment with this compound.

Caption: Generalized workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: Plate LNCaP cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates and separate 15-30 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.

Quantitative RT-PCR for AR Target Gene Expression

This protocol outlines the measurement of mRNA levels of AR target genes, such as PSA and TMPRSS2, following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Culture LNCaP or LAPC4 cells and treat with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunofluorescence for AR Nuclear Translocation

This protocol describes the visualization of AR localization within cells to assess the effect of this compound on its nuclear translocation.

Protocol:

-

Cell Culture and Treatment: Seed LNCaP or AR-transfected U2OS cells on glass coverslips. Treat the cells with this compound for a specified time (e.g., 2 hours) followed by stimulation with DHT (e.g., 1 nM) for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking and Staining: Block the cells with a blocking buffer (e.g., PBS with 5% normal goat serum) and then incubate with a primary antibody against AR. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Nuclear Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.

Conclusion

This compound represents a pioneering effort in the development of selective androgen receptor down-regulators (SARDs) for the treatment of castration-resistant prostate cancer. Its dual mechanism of action, combining AR antagonism with AR degradation, provides a strong rationale for its potential to overcome some of the resistance mechanisms that limit the efficacy of current AR-targeted therapies. While the clinical development of this compound was ultimately halted due to its side-effect profile, the clinical activity observed provides crucial proof-of-concept for the SARD therapeutic strategy. The insights gained from the study of this compound continue to inform the development of next-generation SARDs with improved therapeutic windows, holding promise for the future treatment of advanced prostate cancer.

References

- 1. This compound, an oral selective androgen receptor down-regulator in patients with castration-resistant prostate cancer - results of two parallel first-in-human phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AZD3514: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, chemical synthesis process, and preclinical profile of AZD3514, a selective androgen receptor (AR) down-regulator developed for the treatment of advanced prostate cancer.

Discovery of this compound: A Strategy Against Castration-Resistant Prostate Cancer

The development of this compound was driven by the continued reliance of castration-resistant prostate cancer (CRPC) on androgen receptor signaling.[1] The therapeutic goal was to identify a compound that not only antagonizes the receptor but also reduces its overall cellular levels, a mechanism distinct from existing therapies.

The discovery process began with a cellular assay designed to identify compounds capable of down-regulating AR protein levels in the nucleus of LNCaP prostate cancer cells under androgen-free conditions. This screening effort identified the lead compound, 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[2][3]triazolo[4,3-b]pyridazine (Compound 1).

While potent, the lead compound presented challenges related to off-target effects, specifically hERG (human Ether-à-go-go-Related Gene) channel activity, and suboptimal physical properties. The subsequent lead optimization program focused on mitigating these liabilities while retaining or improving AR down-regulating activity. This effort culminated in the selection of this compound (Compound 12) through three key structural modifications:

-

Removal of the Basic Piperazine Nitrogen: This change was implemented to address the hERG liability often associated with basic nitrogen atoms.

-

Introduction of a Solubilizing End Group: A 2-(4-acetylpiperazin-1-yl)ethoxy moiety was incorporated to improve the compound's physicochemical properties, such as solubility.

-

Partial Reduction of the Triazolopyridazine Core: The triazolopyridazine ring system was partially reduced to a 7,8-dihydrotriazolo[4,3-b]pyridazine scaffold, which contributed to the overall improved profile of the molecule.

This structured optimization process successfully yielded a clinical candidate with a desirable preclinical profile.

Chemical Synthesis Process

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not fully detailed in the primary literature, the synthesis can be logically deduced from the structure. The molecule, 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydrotriazolo[4,3-b]pyridazine , can be constructed through the coupling of three key fragments. The following represents a high-level retrosynthetic analysis and a plausible forward synthesis route.

Retrosynthetic Analysis:

The synthesis likely involves the preparation of three key intermediates:

-

Intermediate A: The core heterocyclic scaffold, 6-chloro-3-(trifluoromethyl)-7,8-dihydrotriazolo[4,3-b]pyridazine.

-

Intermediate B: The central phenyl-piperidine linker, 4-(4-hydroxyphenyl)piperidine.

-

Intermediate C: The solubilizing side-chain, 1-(2-chloroethyl)-4-acetylpiperazine.

Plausible Synthetic Route:

-

Synthesis of the Side-Chain (Intermediate C): 1-Acetylpiperazine is reacted with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane, under basic conditions to yield 1-(2-chloroethyl)-4-acetylpiperazine.

-

Coupling of Intermediates B and C: The phenolic oxygen of 4-(4-hydroxyphenyl)piperidine (Intermediate B) is alkylated with the chloroethyl side-chain (Intermediate C) via a Williamson ether synthesis to form the piperidinyl-phenylether fragment. The piperidine nitrogen is typically protected during this step (e.g., with a Boc group).

-

Final Assembly: The protected piperidinyl-phenylether fragment is deprotected to free the secondary amine on the piperidine ring. This amine is then coupled with the chlorinated heterocyclic core (Intermediate A) through a nucleophilic aromatic substitution reaction (SNAr) to yield the final product, this compound.

Dual Mechanism of Action

This compound modulates the androgen receptor through a novel, dual mechanism of action, differentiating it from traditional anti-androgens.

-

Inhibition of AR Nuclear Translocation: In response to androgen binding, the AR typically translocates from the cytoplasm to the nucleus to initiate gene transcription. This compound effectively inhibits this ligand-induced nuclear translocation. This action is evident within a few hours of treatment.

-

Down-regulation of AR Protein Levels: With sustained exposure (typically observed after 6-8 hours and maximal at 18-24 hours), this compound reduces the total cellular concentration of the AR protein. This is achieved by reducing the rate of AR synthesis. This down-regulation occurs in both androgen-dependent and androgen-independent conditions.

This dual mechanism provides a comprehensive blockade of AR signaling, offering a potential advantage in CRPC where AR may be overexpressed or activated through ligand-independent pathways.

Preclinical Profile

This compound has demonstrated robust activity in a range of preclinical models, inhibiting AR signaling and tumor growth both in vitro and in vivo.

In Vitro Activity

This compound inhibits the proliferation of AR-dependent prostate cancer cell lines and suppresses the expression of AR-regulated genes.

| Parameter | Cell Line | Condition | Result | Reference |

| AR Binding | - | Ki | 2.2 µM | |

| AR Down-regulation | LNCaP | pIC50 | 5.75 | |

| Cell Proliferation | LNCaP (mutant AR) | DHT-driven | Dose-dependent inhibition | |

| LAPC4 (wild-type AR) | DHT-driven | Inhibition at 10 µM | ||

| Gene Expression | LNCaP, LAPC4 | DHT-driven | Inhibition of PSA & TMPRSS2 | |

| AR Nuclear Translocation | LNCaP | DHT-driven | Dose-dependent inhibition |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in multiple rodent models of prostate cancer.

| Model | Species | Treatment | Key Findings | Reference |

| Dunning R3327H Tumor | Rat | 50 mg/kg, oral, once daily | 64% inhibition of tumor growth (p<0.001) | |

| Hershberger Assay | Castrated Rat | 100 mg/kg, oral, once daily | Significant inhibition of testosterone-induced seminal vesicle growth | |

| HID28 CRPC Model | Mouse | Not specified | Anti-tumor activity demonstrated by a structurally-related compound (ARD1) |

Key Experimental Protocols

The preclinical characterization of this compound involved several key experimental methodologies.

-

Cell Proliferation Assay:

-

Cell Lines: LNCaP or LAPC4 prostate cancer cells.

-

Methodology: Cells are cultured in steroid-free media and seeded into multi-well plates. They are then treated with a fixed concentration of dihydrotestosterone (DHT, e.g., 1 nM) and varying concentrations of this compound or vehicle control.

-

Endpoint: After a defined period (e.g., 7 days), cell viability or number is determined using a standard method like CellTiter-Glo®. Results are expressed as growth relative to the vehicle-treated control.

-

-

Gene Expression Analysis (Quantitative PCR):

-

Methodology: Cells (e.g., LNCaP) are treated with this compound with or without DHT stimulation for a specified time. Total RNA is extracted and reverse-transcribed to cDNA.

-

Analysis: Quantitative PCR is performed to measure the expression levels of target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., 18S rRNA) for normalization. Data are presented as expression relative to the vehicle control.

-

-

AR Nuclear Translocation Assay (Western Blot):

-

Methodology: LNCaP cells are grown in steroid-free conditions and pre-treated with this compound or vehicle for a short duration (e.g., 2 hours). Cells are then stimulated with DHT (e.g., 1 nM) for a brief period (e.g., 30 minutes) to induce translocation.

-

Analysis: Cytoplasmic and nuclear protein fractions are isolated. The amount of AR protein in each fraction is quantified by Western blot analysis. PARP and GAPDH are used as markers for the nuclear and cytoplasmic fractions, respectively, to ensure clean separation.

-

-

In Vivo Tumor Xenograft Study:

-

Animal Model: Male Copenhagen rats are subcutaneously implanted with Dunning R3327H prostate tumors.

-

Methodology: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound (e.g., 50 mg/kg) formulated in a suitable vehicle (e.g., 20% Captisol). The control group receives the vehicle only.

-

Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised for further analysis, such as quantifying nuclear AR protein levels.

-

References

- 1. US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d] pyrimidin-4-y1) piperidine-4-carboxamide - Google Patents [patents.google.com]

- 2. Discovery of this compound, a small-molecule androgen receptor downregulator for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

AZD3514: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). It functions as a selective androgen receptor (AR) downregulator (SARD), a class of molecules that not only antagonize the receptor but also reduce its cellular levels. This dual mechanism of action, involving both the inhibition of androgen-driven nuclear translocation and the downregulation of AR protein, makes this compound a compound of significant interest in the field of oncology and endocrinology. This technical guide provides an in-depth overview of the target binding affinity and selectivity profile of this compound, supported by experimental methodologies and visual representations of its mechanism of action.

Target Binding Affinity

This compound directly interacts with the androgen receptor, the primary driver of prostate cancer growth and progression. The binding affinity of this compound for the AR has been quantified through various biochemical assays.

| Parameter | Value | Assay Type | Reference |

| Ki | 2.2 µM | Not Specified | [1] |

| Ki | 5 µM | Not Specified | [2] |

| pIC50 (AR Downregulation) | 5.75 | Cellular Assay (LNCaP cells) | [3] |

Table 1: Binding Affinity of this compound for the Androgen Receptor.

Selectivity Profile

The therapeutic utility of a targeted agent is significantly influenced by its selectivity. This compound has been profiled for its activity against other nuclear hormone receptors to assess its specificity for the androgen receptor.

Nuclear Hormone Receptor Selectivity

This compound demonstrates selectivity for the androgen receptor over other related nuclear hormone receptors. Preclinical studies have indicated that this compound has minimal effects on cell lines that do not express the androgen receptor but are positive for other steroid hormone receptors such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR)[4]. While specific IC50 or Ki values from broad panel screens are not publicly available, the cellular data suggests a favorable selectivity profile.

| Target | Activity/Effect | Cell Line | Reference |

| Estrogen Receptor (ER) | Minimal effect on growth | HCT116 (ER, PR, GR positive, AR negative) | [4] |

| Progesterone Receptor (PR) | Minimal effect on growth | HCT116 (ER, PR, GR positive, AR negative) | |

| Glucocorticoid Receptor (GR) | Minimal effect on growth | HCT116 (ER, PR, GR positive, AR negative) |

Table 2: Selectivity of this compound against other Nuclear Hormone Receptors.

Kinase Selectivity Profile

Information regarding the comprehensive kinase selectivity profile of this compound from broad kinase panel screening is not available in the public domain. Such data is crucial for a complete understanding of its off-target effects and potential for polypharmacology.

Signaling Pathway and Mechanism of Action

This compound exerts its effects on the androgen receptor signaling pathway through a dual mechanism: inhibition of ligand-induced nuclear translocation and downregulation of the androgen receptor protein.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and validation of the reported findings. The following sections outline the general methodologies employed in the preclinical assessment of this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

General Protocol:

-

Receptor Source: A purified recombinant androgen receptor ligand-binding domain (AR-LBD) or cell lysates from AR-expressing cells (e.g., LNCaP) are used.

-

Radioligand: A radiolabeled androgen, such as [3H]-Mibolerone or [3H]-R1881, is used as a competitive ligand.

-

Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain protein stability.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the receptor preparation.

-

Separation: Bound and free radioligand are separated using methods such as filtration through glass fiber filters or scintillation proximity assay (SPA).

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Downregulation Assay (Western Blot)

Objective: To assess the effect of this compound on the total cellular levels of the androgen receptor.

General Protocol:

-

Cell Culture: AR-positive prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the AR and loading control bands is quantified, and the relative AR protein levels are determined.

Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of this compound on the subcellular localization of the androgen receptor.

General Protocol:

-

Cell Culture: AR-positive cells (e.g., LNCaP or U2OS cells stably expressing GFP-AR) are seeded on glass coverslips or in imaging-compatible plates.

-

Treatment: Cells are pre-treated with this compound or vehicle control, followed by stimulation with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against the androgen receptor, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a fluorescent dye (e.g., DAPI or Hoechst).

-

Imaging: Cells are imaged using a fluorescence microscope or a high-content imaging system.

-

Image Analysis: The fluorescence intensity of the androgen receptor in the nucleus and cytoplasm is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Genome-wide crosstalk between steroid receptors in breast and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of AZD3514 in Rat Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Its mechanism of action is centered on the modulation of the androgen receptor (AR), a key driver of prostate cancer progression.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound in rat models, based on publicly available data. It covers the experimental protocols used in these studies, the mechanism of action of this compound, and a discussion of the available, albeit limited, pharmacokinetic information.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a dual mechanism of action targeting the androgen receptor. Firstly, it inhibits the ligand-driven nuclear translocation of the AR. Secondly, it promotes the downregulation of AR protein levels. This dual action effectively inhibits both androgen-dependent and -independent AR signaling, which is crucial in the context of CRPC.

Androgen Receptor Signaling Pathway

The androgen receptor, a ligand-activated transcription factor, plays a central role in the growth and survival of prostate cancer cells. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT) in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.

Preclinical Studies in Rat Models

Preclinical evaluation of this compound in rat models has been crucial in demonstrating its in vivo activity and informing clinical development. The primary models used were the Dunning R3327H prostatic adenocarcinoma model and the seminal vesicle weight inhibition assay.

Experimental Protocols

1. Dunning R3327H Prostatic Adenocarcinoma Model

This androgen-dependent prostate cancer model was used to assess the anti-tumor efficacy of this compound.

-

Animal Model: Male Copenhagen rats bearing Dunning R3327H prostate tumors.

-

Drug Formulation: For in vivo studies, this compound was formulated in a solution of 20% Captisol (a modified cyclodextrin) at pH 4.

-

Dosing:

-

Once daily oral administration of this compound at 50 mg/kg was used to evaluate tumor growth inhibition.

-

For assessing the effect on AR protein expression, rats were treated with 50 mg/kg or 100 mg/kg of this compound for 3 days.

-

-

Administration Route: Oral gavage.

-

Endpoints:

-

Tumor growth inhibition.

-

Nuclear AR protein expression in tumors, assessed by immunohistochemistry (IHC).

-

2. Seminal Vesicle Weight Inhibition Assay

This assay was employed to evaluate the in vivo AR inhibitory activity of this compound.

-

Animal Model:

-

Intact 42-day-old male Hans Wistar rats to assess activity against endogenous testosterone.

-

Castrated 42-day-old male Hans Wistar rats to assess activity against exogenous testosterone.

-

-

Dosing: this compound was administered orally once daily for 6 days at doses of 10, 50, and 100 mg/kg.

-

Administration Route: Oral gavage.

-

Endpoints: Seminal vesicle weight at the end of the treatment period.

Pharmacokinetic Data

A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) for this compound in rat models. However, some qualitative information and insights can be derived from the existing publications.

One study noted that a preclinical rat model was used to predict the clinical exposure of this compound. An interim pharmacokinetic analysis in a first-in-human study revealed that once-daily dosing resulted in suboptimal plasma concentrations. This finding was reportedly predicted by the preclinical rat model, suggesting that detailed pharmacokinetic studies were indeed conducted in rats. The data from these studies, however, appear to be proprietary to the manufacturer (AstraZeneca) and are cited as "data on file".

While a study in mice indicated a "poor pharmacokinetic profile" for this compound, it is not possible to directly extrapolate these findings to rats without specific data.

Table 1: Summary of Preclinical Pharmacokinetic Studies of this compound in Rat Models

| Parameter | Finding | Source |

| Animal Model | Male Copenhagen rats, Male Hans Wistar rats | |

| Dose Levels | 10, 50, 100 mg/kg | |

| Administration Route | Oral | |

| Formulation | 20% Captisol solution, pH 4 | |

| Quantitative PK Data | Not publicly available. A preclinical rat model predicted a suboptimal PK profile with once-daily dosing in humans. |

Discussion and Conclusion

The preclinical studies of this compound in rat models were instrumental in demonstrating its in vivo efficacy and mechanism of action. The Dunning R3327H tumor model showed significant tumor growth inhibition, and the seminal vesicle weight assay confirmed its potent androgen receptor inhibitory activity.

The lack of publicly available, detailed quantitative pharmacokinetic data in rats is a significant limitation for a complete understanding of its preclinical profile. The available information strongly suggests that such data exists but remains unpublished. This "data on file" is common in the pharmaceutical industry for proprietary compounds.

For researchers and scientists in drug development, the case of this compound highlights the importance of early and thorough pharmacokinetic profiling in relevant animal models to predict clinical outcomes and inform dosing strategies. While the efficacy data in rats was promising, the pharmacokinetic properties ultimately influenced the dosing regimen in human trials.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 3. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD3514: A Technical Guide to its Impact on Androgen Receptor Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3514, a selective androgen receptor (AR) downregulator, and its effects on AR downstream signaling. The information presented is collated from preclinical and clinical studies to offer a detailed resource for professionals in the field of oncology and drug development.

Introduction to this compound

This compound is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC).[1] Continued signaling through the androgen receptor is a primary driver of disease progression in CRPC, even in a low-androgen environment.[1][2] this compound was developed to target the AR through a novel mechanism of action, distinguishing it from other anti-androgen therapies.[3][4] While it showed some anti-tumor activity in early clinical trials, its development was halted due to significant gastrointestinal side effects. Nevertheless, the study of this compound has provided valuable insights into the targeting of the AR signaling pathway.

Mechanism of Action

This compound exhibits a dual mechanism of action that disrupts androgen receptor signaling at two key points:

-

Inhibition of AR Nuclear Translocation: In the presence of androgens, the AR translocates from the cytoplasm to the nucleus to act as a transcription factor. This compound inhibits this ligand-driven nuclear translocation of the AR. This prevents the AR from binding to androgen response elements (AREs) on the DNA and initiating the transcription of target genes.

-

Downregulation of AR Protein Levels: A key differentiator of this compound is its ability to reduce the total cellular levels of the androgen receptor protein. This effect is achieved by decreasing the rate of AR synthesis, rather than increasing its degradation. This downregulation of the receptor itself offers a distinct advantage over agents that solely block ligand binding, as it can potentially mitigate resistance mechanisms involving AR overexpression.

The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Condition | Value | Reference |

| AR Binding Affinity (Ki) | - | - | 2.2 µM | |

| AR Downregulation (pIC50) | LNCaP | Androgen-deprived | 5.75 | |

| Inhibition of Cell Proliferation | LNCaP | DHT-driven | Dose-dependent | |

| LAPC4 | 10 µM this compound | Inhibition observed | ||

| Inhibition of Gene Expression | LNCaP | DHT-driven | Dose-dependent inhibition of PSA & TMPRSS2 | |

| LAPC4 | DHT-driven | Inhibition of PSA & TMPRSS2 | ||

| LNCaP | Basal | Inhibition of PSA & TMPRSS2 |

Table 2: In Vivo Activity of this compound

| Model | Treatment | Effect | Reference |

| Dunning R3327H Rat Prostate Tumor | 50 mg/kg daily (oral) | 64% tumor growth inhibition | |

| Juvenile Male Rats | Oral administration | Inhibition of testosterone-driven seminal vesicle development | |

| Castrated Male Rats | Oral administration | Inhibition of exogenous testosterone-driven seminal vesicle weight increase | |

| HID28 Mouse CRPC Model | - | Anti-tumor activity |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are generalized methods based on published literature and may require optimization for specific experimental conditions.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the growth of prostate cancer cells.

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, LAPC4) in 96-well plates at a predetermined density in steroid-free media.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound in the presence or absence of dihydrotestosterone (DHT). Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 7 days.

-

Cell Viability Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

-

Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for AR Protein Levels

This protocol is used to assess the effect of this compound on the expression of the androgen receptor.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody against AR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the relative AR protein levels.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This method is used to measure the effect of this compound on the transcription of AR target genes.

-

RNA Extraction: Treat cells with this compound and/or DHT, then extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., 18S rRNA).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

The following diagram illustrates a general experimental workflow for assessing the in vitro effects of this compound.

Summary of Preclinical and Clinical Findings

Preclinical studies demonstrated that this compound effectively inhibits AR signaling in both androgen-dependent and -independent models of prostate cancer. It showed anti-tumor activity in vivo and modulated the expression of AR target genes.

Phase I clinical trials revealed that this compound has moderate anti-tumor activity in patients with advanced CRPC. A subset of patients experienced significant declines in PSA levels and objective responses. However, the therapeutic window was narrow, with significant nausea and vomiting occurring at doses required for efficacy. These adverse events ultimately led to the discontinuation of its clinical development.

Conclusion

This compound is a potent downregulator of the androgen receptor with a dual mechanism of action that includes the inhibition of AR nuclear translocation and the reduction of AR protein synthesis. While its clinical development was halted due to toxicity, the preclinical and clinical data for this compound have provided a strong rationale for the continued development of selective androgen receptor downregulators (SARDs) as a therapeutic strategy for castration-resistant prostate cancer. The insights gained from this compound continue to inform the development of next-generation AR-targeting therapies with improved safety profiles.

References

- 1. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of AZD3514 in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC).[1] Continued androgen receptor (AR) signaling is a critical driver of CRPC, making the AR a key therapeutic target.[2] this compound distinguishes itself from other anti-androgen therapies through its dual mechanism of action: it not only antagonizes the androgen receptor but also promotes its downregulation.[1][3] This guide provides a comprehensive overview of the in vitro characterization of this compound in prostate cancer cells, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound modulates androgen receptor signaling through two distinct mechanisms:

-

Inhibition of Ligand-Driven Nuclear Translocation: In the absence of androgens, the AR resides predominantly in the cytoplasm.[2] Upon androgen binding, the AR translocates to the nucleus to act as a transcription factor. This compound has been shown to inhibit this androgen-induced translocation of the AR from the cytoplasm to the nucleus. This action prevents the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes involved in prostate cancer cell growth and survival, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).

-

Downregulation of Androgen Receptor Levels: A key differentiator for this compound is its ability to reduce the total cellular levels of the AR protein. This effect is observed in both the presence and absence of androgens and distinguishes it from traditional AR antagonists like bicalutamide and enzalutamide, which do not reduce AR protein levels. The downregulation of AR protein is evident within 6-8 hours of treatment and becomes maximal at 18-24 hours in LNCaP cells.

Below is a diagram illustrating the dual mechanism of action of this compound on the androgen receptor signaling pathway.

Caption: Dual mechanism of action of this compound on androgen receptor signaling.

In Vitro Efficacy in Prostate Cancer Cell Lines

The anti-tumor activity of this compound has been evaluated in various prostate cancer cell lines, which represent different stages and characteristics of the disease.

Effects on Cell Proliferation

This compound has demonstrated potent inhibition of cell growth in androgen-dependent and castration-resistant prostate cancer cell lines that express the androgen receptor. Notably, its efficacy is dependent on the presence of AR, as it is inactive in AR-negative prostate cancer cells.

| Cell Line | AR Status | Characteristics | Effect of this compound on Proliferation |

| LNCaP | Mutated (T877A) | Androgen-sensitive | Dose-dependent inhibition of DHT-driven proliferation. |

| LAPC4 | Wild-type | Androgen-sensitive | Inhibition of DHT-driven proliferation. |

| VCaP | Wild-type | Androgen-sensitive, AR amplified | Inhibition of cell growth. |

| LNCaP-CR | Mutated (T877A) | Castration-resistant subclone | Inhibition of cell growth. |

| LNCaP-AI | Mutated (T877A) | Androgen-independent subclone | Inhibition of cell growth. |

Effects on AR-Regulated Gene Expression

Consistent with its mechanism of action, this compound effectively suppresses the expression of AR-regulated genes.

| Cell Line | Gene | Effect of this compound |

| LNCaP | PSA, TMPRSS2 | Inhibition of ligand-driven expression. A significant decrease in PSA mRNA is evident within 2-3 hours of treatment. |

| LAPC4 | PSA, TMPRSS2 | Inhibition of ligand-driven expression. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro characterization of this compound.

Cell Culture

Prostate cancer cell lines (LNCaP, LAPC4, VCaP) are cultured in appropriate media supplemented with fetal bovine serum (FBS). For experiments investigating androgen-dependent effects, cells are typically maintained in steroid-depleted media (e.g., phenol red-free RPMI with charcoal-stripped FBS) for a defined period before treatment.

Cell Viability and Proliferation Assays

The effect of this compound on cell proliferation is commonly assessed using endpoint viability assays.

References

- 1. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AZD3514: A Technical Whitepaper on a First-in-Class Selective Androgen Receptor Downregulator (SARD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD3514 is a first-in-class, orally bioavailable small molecule that acts as a Selective Androgen Receptor Downregulator (SARD). It represents a novel therapeutic strategy for castration-resistant prostate cancer (CRPC) by targeting the androgen receptor (AR), a key driver of disease progression. This compound exhibits a dual mechanism of action: it not only competitively inhibits the AR ligand-binding domain to prevent nuclear translocation but also induces the downregulation and degradation of the AR protein itself.[1][2][3][4][5] This dual action offers a potential advantage over traditional anti-androgens by reducing the total cellular pool of AR, thereby inhibiting both androgen-dependent and -independent signaling pathways.

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various in vitro and in vivo models of prostate cancer, including those resistant to conventional therapies. Phase I clinical trials in patients with advanced CRPC have confirmed its anti-tumor activity, as evidenced by significant declines in Prostate-Specific Antigen (PSA) levels and objective tumor responses. However, the clinical development of this compound was hampered by significant gastrointestinal toxicities, primarily nausea and vomiting, which limited its tolerability at higher, more effective doses. Despite this, the clinical proof-of-concept established by this compound has paved the way for the development of next-generation SARDs with improved therapeutic windows. This document provides a comprehensive technical overview of the preclinical and clinical data, mechanism of action, and key experimental methodologies related to this compound.

Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Role of the Androgen Receptor

Prostate cancer is a leading cause of cancer-related death in men. The growth and survival of prostate cancer cells are heavily dependent on the androgen receptor (AR) signaling pathway. Consequently, androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease. While initially effective, most tumors eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone.

Persistent AR signaling remains a critical driver in CRPC through various mechanisms, including AR gene amplification, mutations that allow activation by other ligands, and ligand-independent activation. This continued reliance on the AR pathway makes it a crucial therapeutic target even in the CRPC setting. While second-generation anti-androgens like enzalutamide have been developed, acquired resistance often emerges. Therefore, novel therapeutic agents with distinct mechanisms of AR inhibition are urgently needed. Selective Androgen Receptor Downregulators (SARDs) represent one such innovative approach, aiming not just to block AR activity but to eliminate the receptor protein entirely.

This compound: A Novel Selective Androgen Receptor Downregulator (SARD)

This compound is an orally active compound designed to overcome the limitations of existing anti-androgen therapies by functioning as a SARD.

Mechanism of Action

This compound modulates AR signaling through two distinct and complementary mechanisms:

-

Inhibition of AR Nuclear Translocation: In the absence of an androgen ligand, the AR resides in the cytoplasm. Upon androgen binding, it translocates to the nucleus to act as a transcription factor. This compound binds to the AR ligand-binding domain (LBD), competitively inhibiting androgen binding and preventing this critical nuclear translocation. This action blocks the transcription of AR target genes, such as PSA and TMPRSS2, which are essential for tumor cell growth and survival.

-

Downregulation of AR Protein Levels: Uniquely, beyond simple antagonism, this compound induces the degradation of the AR protein. This downregulation reduces the total cellular concentration of the receptor, thereby inhibiting AR signaling capacity regardless of ligand presence or LBD mutation status. This SARD activity differentiates this compound from traditional antagonists like bicalutamide and enzalutamide, which can lead to an accumulation of AR protein. The reduction in AR protein is evident within hours of treatment in preclinical models.

This dual mechanism provides a comprehensive blockade of the AR signaling axis, offering potential efficacy in both androgen-sensitive and castration-resistant settings.

Preclinical Profile

The anti-tumor effects of this compound have been extensively characterized in a range of preclinical models.

-

In Vitro Activity: this compound effectively inhibits the proliferation of human prostate cancer cell lines that express both wild-type (LAPC4) and mutated (LNCaP, T877A mutation) AR. It also demonstrates activity in models of acquired resistance, including bicalutamide-resistant and androgen-independent LNCaP sub-clones. Consistent with its on-target activity, this compound has minimal effect on the growth of AR-negative prostate cancer cells (DU145) or other cancer cell lines (HCT116). Furthermore, treatment with this compound leads to a dose-dependent reduction in the expression of AR-regulated genes, including PSA and TMPRSS2, in both LNCaP and LAPC4 cells.

-

In Vivo Efficacy: In animal models, orally administered this compound demonstrates significant anti-tumor activity. In the androgen-dependent Dunning R3327H rat prostate tumor model, a 50 mg/kg daily oral dose resulted in a 64% inhibition of tumor growth. The compound also showed efficacy in the Hershberger castrated rat assay, where it inhibited testosterone-driven growth of seminal vesicles, and in the HID28 mouse model of CRPC. Consistent with its mechanism, in vivo treatment with this compound leads to a reduction of nuclear AR protein in tumor tissues.

Clinical Development

This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in men with metastatic CRPC. Two parallel studies were conducted, exploring both once-daily (QD) and twice-daily (BID) dosing schedules to optimize drug exposure.

The trials demonstrated that this compound possesses moderate anti-tumor activity. Clinically meaningful responses were observed, including PSA declines of ≥50% in 13% of patients and objective soft tissue responses in 17% of evaluable patients in one study. One patient with abiraterone-resistant disease remained on the study for 19 months, suggesting the potential for durable benefit in a heavily pre-treated population.

However, the studies also revealed a challenging safety profile. The most frequent drug-related adverse events were nausea (79% of patients) and vomiting (49%). These toxicities were significant and ultimately limited the ability to escalate the dose to potentially more efficacious levels, with 2000 mg BID being deemed non-tolerable. While the anti-tumor activity provided a strong rationale for the continued development of the SARD class of compounds, the therapeutic window for this compound itself was considered too narrow for further advancement.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay / Cell Line | Value | Reference(s) |

|---|---|---|---|

| Binding Affinity | |||

| Ki | Androgen Receptor (AR) | 2.2 µM | |

| IC₅₀ | AR Ligand-Binding Domain (LBD) | 23 µM | |

| Functional Activity | |||

| pIC₅₀ (AR Downregulation) | Nuclear AR levels in LNCaP cells | 5.75 | |

| Cell Proliferation | |||

| Inhibition | DHT-driven LNCaP proliferation | Dose-dependent | |

| Inhibition | DHT-driven LAPC4 proliferation | Active at 10 µM | |

| Gene Expression | |||

| Inhibition | PSA & TMPRSS2 mRNA in LNCaP | Dose-dependent | |

| Inhibition | PSA & TMPRSS2 mRNA in LAPC4 | Active at 10 µM | |

| Protein Expression |

| AR Protein Reduction | LNCaP cells | Evident within 6-8h, maximal at 18-24h | |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

|---|---|---|---|

| Dunning R3327H Rat | 50 mg/kg, oral, once daily for 30 days | 64% inhibition of tumor growth (p < 0.001); Reduced nuclear AR protein in tumors. | |

| Hershberger Castrated Rat | 100 mg/kg, oral, once daily for 7 days | Significantly inhibited testosterone-induced growth of seminal vesicles. | |

| HID28 CRPC Mouse | Structurally-related compound ARD1 | Showed anti-tumor activity in both intact and castrated mice. |

| Copenhagen Rat (Dunning) | 100 mg/kg, oral, once daily for 3 days | Reduced tumor AR protein levels. | |

Table 3: Phase I Clinical Trial Results for this compound in CRPC Patients

| Parameter | Finding | Reference(s) |

|---|---|---|

| Patient Population | Metastatic Castration-Resistant Prostate Cancer (CRPC) | |

| Dosing Schedules | Dose escalation, once daily (QD) and twice daily (BID) | |

| Maximum Tolerated Dose | 2000 mg BID was considered non-tolerable due to Grade 2 toxicities | |

| Efficacy | ||

| ≥50% PSA Decline | 13% (9 of 70 patients) | |

| Objective Soft Tissue Response (RECIST 1.1) | 17% (4 of 24 evaluable patients in Study 1) | |

| Durable Disease Stabilization | One patient on study for 19 months | |

| Most Frequent Drug-Related Adverse Events | ||

| Nausea (All Grades) | 79% (55 of 70 patients) |

| Vomiting (All Grades) | 49% (34 of 70 patients) | |

Key Experimental Methodologies

The following outlines the core experimental protocols used in the preclinical evaluation of this compound, as described in the cited literature.

Cell Lines and Culture

-

Prostate Cancer Cell Lines: LNCaP (androgen-sensitive, AR-mutant T877A), LAPC4 (androgen-sensitive, AR wild-type), and DU145 (androgen-insensitive, AR-negative) cells were utilized.

-

Culture Conditions: Cells were typically grown in RPMI-1640 medium supplemented with fetal bovine serum. For experiments assessing androgen-dependent effects, cells were cultured in steroid-free media (e.g., phenol red-free RPMI with charcoal-stripped serum) before treatment with dihydrotestosterone (DHT) and/or this compound.

Cell Proliferation Assays

-

Methodology: Cells were seeded in multi-well plates in steroid-free media. After attachment, they were treated with varying concentrations of this compound in the presence or absence of 1 nM DHT. Cell number was determined after a 7-day incubation period using standard cell counting methods or viability assays. Growth was typically expressed relative to vehicle-treated controls.

Gene Expression Analysis (RT-PCR)

-

Methodology: Cells were treated with this compound for a specified period (e.g., 24 hours). Total RNA was then extracted, and cDNA was synthesized. Quantitative real-time PCR (RT-PCR) was performed to measure the mRNA levels of AR target genes, such as PSA and TMPRSS2. Gene expression was normalized to a housekeeping gene (e.g., 18S ribosomal RNA) to control for loading variations.

Western Blot Analysis for Protein Expression

-

Methodology: To assess the effect of this compound on protein levels, cells were treated with the compound for various durations. Whole-cell lysates were prepared, and for some experiments, cytoplasmic and nuclear fractions were separated. Proteins were resolved by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total AR, with GAPDH or PARP used as loading controls for the cytoplasmic and nuclear fractions, respectively. Protein bands were visualized and quantified using chemiluminescence.

In Vivo Tumor Models

-

Dunning R3327H Rat Model: Male Copenhagen rats were implanted with Dunning R3327H prostate adenocarcinoma tumors. Once tumors reached a palpable size, animals were randomized into treatment and vehicle control groups. This compound was administered via oral gavage daily. Tumor volume was measured regularly to assess treatment efficacy.

-

Hershberger Assay: Immature, castrated male rats were treated daily with testosterone propionate to stimulate the growth of androgen-sensitive tissues (seminal vesicles, ventral prostate). Concurrently, animals were dosed orally with this compound or vehicle. After the treatment period (e.g., 6-7 days), the weights of the seminal vesicles and prostates were measured to determine the inhibitory effect of the compound.

Visualizing the Science: Diagrams and Workflows

Figure 1: this compound Dual Mechanism of Action

Caption: Dual mechanism of this compound: blocking AR nuclear translocation and inducing AR degradation.

Figure 2: In Vitro Experimental Workflow for Assessing this compound Efficacy

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Facebook [cancer.gov]

- 5. This compound: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AZD3514: A Dual-Mechanism Androgen Receptor Inhibitor for Androgen-Independent Signaling in Prostate Cancer

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3514, a first-in-class, orally bioavailable small molecule that uniquely modulates androgen receptor (AR) signaling. This compound demonstrates a dual mechanism of action, making it a subject of significant interest for the treatment of castration-resistant prostate cancer (CRPC), where androgen-independent signaling pathways are prevalent. This document details the preclinical and clinical findings, experimental methodologies, and the molecular pathways affected by this compound.

Introduction: The Challenge of Androgen-Independent Signaling in CRPC

Prostate cancer is a leading cause of cancer-related death in men. While initially responsive to androgen deprivation therapy, the disease often progresses to a castration-resistant state (CRPC). In CRPC, the androgen receptor (AR) signaling axis remains a key driver of tumor growth, even in a low-androgen environment.[1] This androgen-independent AR signaling can arise from various mechanisms, including AR gene amplification, mutations that allow activation by other ligands, and the expression of constitutively active AR splice variants, such as AR-V7.[2][3]

This compound was developed to target AR signaling through a novel, dual mechanism of action that is effective in both androgen-dependent and androgen-independent conditions. It not only acts as an AR antagonist but also promotes the downregulation of the AR protein itself.

Mechanism of Action of this compound

This compound modulates AR signaling through two distinct and complementary mechanisms:

-

Inhibition of AR Nuclear Translocation: In the presence of androgens, such as dihydrotestosterone (DHT), this compound competitively binds to the AR and prevents its translocation from the cytoplasm to the nucleus. This action is similar to second-generation antiandrogens like enzalutamide. By sequestering the AR in the cytoplasm, this compound prevents the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.

-

Downregulation of Androgen Receptor Protein: A key differentiator for this compound is its ability to reduce the total cellular levels of the AR protein. This effect is observed in both the presence and absence of androgens, indicating its utility in androgen-depleted environments characteristic of CRPC. Mechanistic studies suggest that this compound decreases the rate of AR synthesis, rather than enhancing its degradation. This downregulation of the AR provides a more sustained inhibition of the signaling pathway.

Preclinical Data

In Vitro Studies

This compound has demonstrated significant activity in various prostate cancer cell lines, including those that are androgen-sensitive (LNCaP, LAPC4) and those that have developed resistance.

Table 1: In Vitro Activity of this compound

| Cell Line | AR Status | Assay | Endpoint | Result | Reference |

| LNCaP | Mutated (T877A) | Cell Proliferation | Inhibition of DHT-driven growth | Dose-dependent inhibition | |

| LAPC4 | Wild-Type | Cell Proliferation | Inhibition of DHT-driven growth | Inhibition observed at 10 µM | |

| LNCaP | Mutated (T877A) | Gene Expression (PSA, TMPRSS2) | Inhibition of DHT-driven expression | Dose-dependent inhibition, even at high DHT concentrations | |

| LAPC4 | Wild-Type | Gene Expression (PSA) | Inhibition of DHT-driven expression | Inhibition observed | |

| LNCaP | Mutated (T877A) | AR Protein Levels | Reduction of total AR protein | Dose-dependent reduction in the presence and absence of DHT | |

| LNCaP | Mutated (T877A) | AR Nuclear Translocation | Inhibition of DHT-driven translocation | Dose-dependent reduction; 10 µM almost completely inhibited translocation | |

| DU145 | AR-Negative | Cell Growth | Effect on proliferation | Minimal effect | |

| LNCaP-CR | Bicalutamide-Resistant | Cell Growth, PSA mRNA, AR Protein | Inhibition | This compound reduced cell growth, PSA synthesis, and AR protein levels | |

| LNCaP-AI | Androgen-Independent | Cell Growth, PSA mRNA, AR Protein | Inhibition | This compound reduced cell growth, PSA synthesis, and AR protein levels |

Importantly, this compound was shown to inhibit the basal, ligand-independent expression of AR target genes like PSA and TMPRSS2 in LNCaP cells, highlighting its role in androgen-independent signaling.

In Vivo Studies

The anti-tumor activity of this compound has been confirmed in multiple animal models of prostate cancer.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| Juvenile Male Rats | Testosterone-driven seminal vesicle growth | This compound (10-100 mg/kg, p.o., daily for 6 days) | Dose-dependent reduction in seminal vesicle weight | |

| Castrated Male Rats | Testosterone-driven seminal vesicle growth | This compound (100mg/kg, p.o., daily for 7 days) | Significant inhibition of testosterone-induced growth of sexual accessory organs | |

| Copenhagen Rats | Dunning R3327H (androgen-dependent) | This compound (50 mg/kg, p.o., daily) | 64% inhibition of tumor growth; reduced nuclear AR staining in tumors | |

| Mice | HID28 (androgen-independent CRPC model) | ARD1 (a compound with similar properties to this compound) | Demonstrated anti-tumor activity |

Clinical Studies

This compound has been evaluated in Phase I clinical trials in patients with CRPC.

Table 3: Summary of Phase I Clinical Trial Results for this compound

| Study Design | Patient Population | Dosing | Key Outcomes | Reference |

| Two parallel Phase I studies (dose escalation) | 70 men with CRPC | Once daily (QD) and twice daily (BID) schedules; doses from 100 mg QD to 2000 mg BID | Efficacy: PSA declines of ≥50% in 9/70 patients (13%); Objective soft tissue responses in 4/24 patients (17%). Safety: Most frequent drug-related adverse events were nausea and vomiting. 2000 mg BID was considered non-tolerable. |

While this compound demonstrated moderate anti-tumor activity, the side effects, particularly nausea and vomiting, were significant and limited its further development. However, the clinical activity observed provided a strong rationale for the continued development of selective androgen receptor down-regulators (SARDs) with improved tolerability.

Experimental Protocols

Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of prostate cancer cells.

-

Cell Culture: LNCaP or LAPC4 cells are cultured in steroid-free media.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 10 µM) in the presence of 1 nM DHT to stimulate proliferation. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 7 days to allow for multiple rounds of cell division.

-

Cell Viability Measurement: Cell viability is assessed using a standard method such as an MTS assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: The results are normalized to the vehicle-treated control to determine the percentage of growth inhibition at each concentration of this compound.

Western Blot for AR Nuclear Translocation

This protocol is used to determine the effect of this compound on the subcellular localization of the androgen receptor.

-

Cell Culture and Treatment: LNCaP cells are grown in steroid-free conditions. The cells are pre-treated with this compound (e.g., 1 µM and 10 µM) or a vehicle control for 2 hours. Subsequently, the cells are stimulated with 1 nM DHT for 30 minutes to induce AR nuclear translocation.

-

Cell Fractionation: Cytoplasmic and nuclear fractions are separated using a commercial cell fractionation kit. The purity of the fractions is confirmed by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., PARP) markers.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-